molecular formula C26H30N4O3S B2534774 2,2-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021220-79-0

2,2-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No. B2534774
CAS RN: 1021220-79-0
M. Wt: 478.61
InChI Key: IQRMUQKTDXABAN-UHFFFAOYSA-N
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Description

The compound contains a pyridin-2-yl group, a piperazine group, and a sulfonyl group. Pyridin-2-yl is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing one nitrogen atom . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic moiety .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple functional groups and rings. The exact structure would depend on the spatial arrangement of these groups and their electronic and steric interactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the pyridin-2-yl group might undergo electrophilic substitution reactions, while the piperazine could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the nature of its functional groups. For example, compounds containing pyridin-2-yl and piperazine groups are often soluble in polar solvents .

Scientific Research Applications

Metabolism and Disposition of Arylpiperazine Derivatives

Arylpiperazine derivatives, including compounds related to 2,2-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, have been studied for their clinical applications, mainly in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. The metabolites are known for their variety of serotonin receptor-related effects. Such studies highlight the significance of understanding the metabolism and disposition of arylpiperazine derivatives for their therapeutic application and potential side effects (Caccia, 2007).

Carcinogenicity Evaluation of Aromatic Compounds

Research has also been conducted on aromatic compounds similar to this compound for potential carcinogenicity. The evaluation of thiophene analogues of carcinogens benzidine and 4-aminobiphenyl, for instance, provides a model for understanding the carcinogenic risk of related compounds. These studies are crucial for predicting potential health risks associated with novel compounds and guiding their safe use (Ashby et al., 1978).

Chemical and Biological Properties of Benzimidazolyl-Pyridines

The chemistry and properties of compounds containing benzimidazole and pyridine rings have been extensively reviewed. These studies cover the preparation, properties, and biological activities of such compounds, shedding light on their potential as therapeutic agents. The review of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds demonstrates the importance of understanding the structural and chemical basis of their biological activities (Boča et al., 2011).

Therapeutic Applications of Piperazine Derivatives

Piperazine derivatives, including structures related to this compound, have been the focus of patent reviews for their broad therapeutic uses. These include applications in CNS disorders, anticancer, cardio-protective, antiviral, and anti-inflammatory treatments. The flexibility of the piperazine scaffold in drug design highlights its potential for developing new therapeutic agents (Rathi et al., 2016).

Cytochrome P450 Inhibitors

The study of chemical inhibitors of cytochrome P450 isoforms, including those related to this compound, is crucial for understanding drug interactions and metabolism. Selective inhibitors play a key role in assessing the involvement of specific CYP isoforms in drug metabolism, which is essential for predicting drug-drug interactions and enhancing the safety profile of therapeutic agents (Khojasteh et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, many piperazine derivatives can be harmful if inhaled, or if they come into contact with the skin .

properties

IUPAC Name

2,2-diphenyl-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3S/c31-26(25(22-10-3-1-4-11-22)23-12-5-2-6-13-23)28-16-9-21-34(32,33)30-19-17-29(18-20-30)24-14-7-8-15-27-24/h1-8,10-15,25H,9,16-21H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRMUQKTDXABAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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